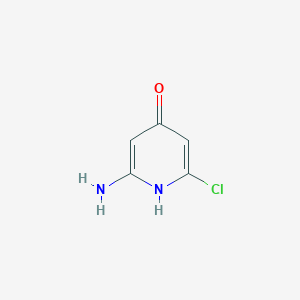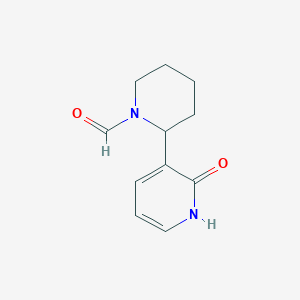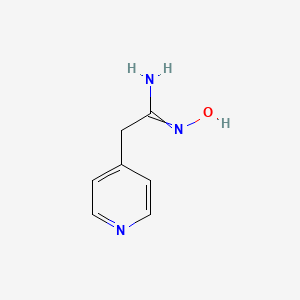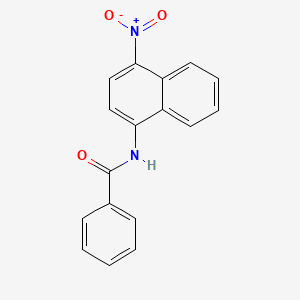
2-Amino-6-chloropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloropyridin-4-ol is an organic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridin-4-ol typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine followed by nitration and reduction processes . The reaction conditions often involve the use of phosphorus oxychloride and other chlorinating agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to ensure high yield and purity. The use of solvents like acetic acid and catalysts can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to remove the chlorine atom, resulting in the formation of aminopyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Zinc powder in the presence of formic acid.
Substitution: Phosphonium salts and halide nucleophiles.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-chloropyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyridin-4-ol involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit cyclin-dependent kinases, affecting cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-6-chloropyrimidin-4-ol: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Amino-4,6-dichloropyrimidine: Another related compound with two chlorine atoms on the pyrimidine ring.
Uniqueness: 2-Amino-6-chloropyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
2-amino-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |
InChI Key |
JAJTZONVCGDULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)



![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)

![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)


![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)


